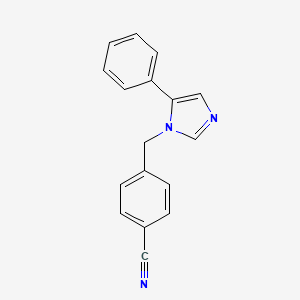

1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole

CAS No.:

Cat. No.: VC14564460

Molecular Formula: C17H13N3

Molecular Weight: 259.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H13N3 |

|---|---|

| Molecular Weight | 259.30 g/mol |

| IUPAC Name | 4-[(5-phenylimidazol-1-yl)methyl]benzonitrile |

| Standard InChI | InChI=1S/C17H13N3/c18-10-14-6-8-15(9-7-14)12-20-13-19-11-17(20)16-4-2-1-3-5-16/h1-9,11,13H,12H2 |

| Standard InChI Key | HPKNNFRLCPHIRD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CN=CN2CC3=CC=C(C=C3)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole features a central imidazole ring substituted at the N-1 position with a 4-cyanobenzyl group and at the C-5 position with a phenyl moiety. The compound's IUPAC name, 4-[(5-phenyl-1H-imidazol-1-yl)methyl]benzonitrile, reflects this substitution pattern . Key structural parameters include:

-

Molecular Formula: C₁₈H₁₅N₃

The cyanobenzyl group introduces strong electron-withdrawing characteristics through the para-position nitrile group, while the phenyl substituent at C-5 contributes hydrophobic interactions.

Crystallographic and Conformational Analysis

While no experimental crystal structure exists for 1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole in public databases, molecular modeling studies of analogous 4-phenyl-imidazole derivatives reveal critical binding motifs. Docking simulations of related compounds demonstrate:

-

Imidazole nitrogen coordination to metalloenzyme active sites

-

π-π stacking between aromatic substituents and hydrophobic enzyme pockets

-

Rotational flexibility of the benzyl linker allowing adaptive binding

Synthesis and Chemical Modifications

Core Synthesis Strategies

The parent compound can be synthesized through established imidazole ring-forming reactions:

-

De Novo Imidazole Synthesis:

α-Bromo ketones react with formamide under thermal conditions to generate the imidazole core . Subsequent N-alkylation with 4-cyanobenzyl bromide introduces the cyanobenzyl substituent. -

Suzuki-Miyaura Coupling:

Palladium-catalyzed cross-coupling enables late-stage introduction of aromatic groups at the C-5 position .

Derivative Development

Structure-activity relationship (SAR) studies on analogous compounds reveal key modification strategies:

| Position | Modification | Biological Impact |

|---|---|---|

| N-1 | Aminoalkyl chains | Enhanced solubility |

| C-2 | Hydroxyl groups | Hydrogen bonding with Ser167 |

| C-5 | Thiol substituents | Disulfide bonding with Cys129 |

Notably, thiol-containing analogs demonstrate 6-10× potency increases over unmodified derivatives through sulfur-mediated interactions .

Pharmacological Activity and Target Engagement

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

While direct evidence for 1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole's activity is lacking, structurally similar 4-phenyl-imidazoles show potent IDO inhibition:

| Compound | IC₅₀ (μM) | Binding Mode |

|---|---|---|

| 4-PI* | 34 | Heme iron coordination |

| Derivative 1 | 8.9 | H-bond with Ser167 |

| Derivative 17 | 5.3 | Cys129 interaction |

*4-Phenyl-imidazole reference compound

Quantum mechanical calculations confirm that electronic effects from substituents modulate heme iron binding affinity, though steric factors dominate activity enhancements .

Kinetic Inhibition Profile

Detailed analysis of analogous inhibitors reveals complex binding kinetics:

-

Uncompetitive Inhibition: Preferred binding to enzyme-substrate complexes

-

Heme Coordination: Ferric state preference alters redox-dependent activity

Therapeutic Implications and Development Challenges

Oncology Applications

IDO inhibition represents a promising immunooncology strategy by reversing tumor-mediated immunosuppression. The compound's ability to:

-

Block kynurenine pathway activation

-

Restore T-cell proliferation

-

Synergize with checkpoint inhibitors

makes it a candidate for combination therapies .

Metabolic and Synthetic Challenges

Development hurdles include:

-

Low Oral Bioavailability: High logP (3.1 predicted) limits aqueous solubility

-

Metabolic Instability: Cytochrome P450-mediated oxidation of benzyl groups

-

Crystallization Difficulties: Amorphous solid state complicates formulation

Future Directions and Optimization Strategies

Emerging approaches to enhance the pharmacophore include:

-

Prodrug Development: Masking cyanide groups with bioreversible protectors

-

Hybrid Inhibitors: Conjugating imidazole cores with checkpoint inhibitor motifs

-

Crystal Engineering: Co-crystallization with co-formers to improve stability

Recent advances in cryo-EM and fragment-based drug design promise to accelerate the development of next-generation derivatives with improved target engagement and pharmacokinetic profiles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume